
3-(2-Chloro-4-methoxyphenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-4-methoxyphenyl)-2-oxopropanoic acid is an organic compound that features a chloro and methoxy substituent on a phenyl ring, along with a keto group on a propanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-methoxyphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-4-methoxybenzene.
Friedel-Crafts Acylation: The prepared benzene derivative undergoes Friedel-Crafts acylation using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the keto group.
Hydrolysis: The resulting product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2-Chloro-4-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Chloro-4-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of agrochemicals or other specialty chemicals.
作用機序
The mechanism of action of 3-(2-Chloro-4-methoxyphenyl)-2-oxopropanoic acid depends on its specific application. In enzyme inhibition, for example, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid
- 2-Chloro-4-methoxybenzoic acid
- 2-Chloro-4-methoxybenzaldehyde
Uniqueness
3-(2-Chloro-4-methoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a chloro and methoxy group on the phenyl ring, along with a keto group on the propanoic acid chain. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C10H9ClO4 |
|---|---|
分子量 |
228.63 g/mol |
IUPAC名 |
3-(2-chloro-4-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9ClO4/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14) |
InChIキー |
FQKXSEQBBAVZPA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CC(=O)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


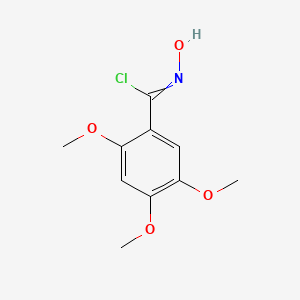
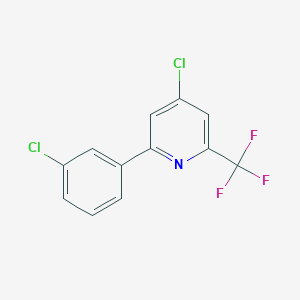

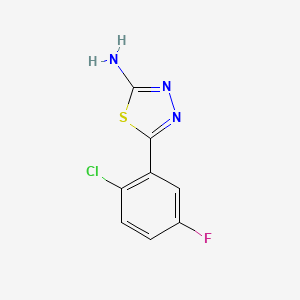
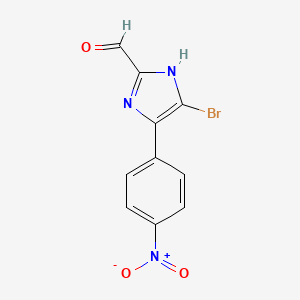
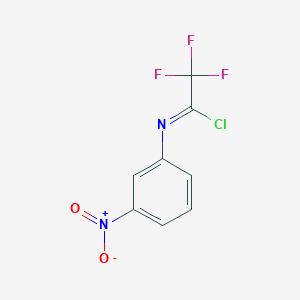
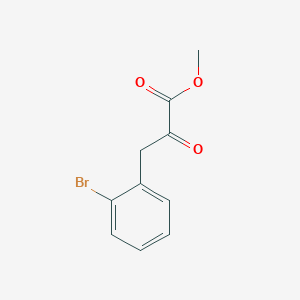
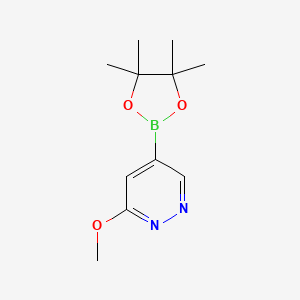
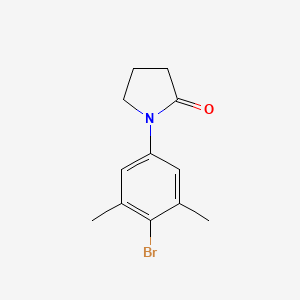
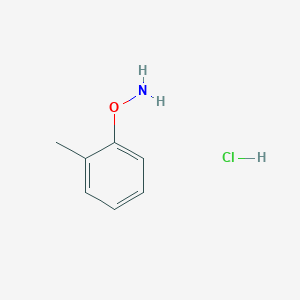
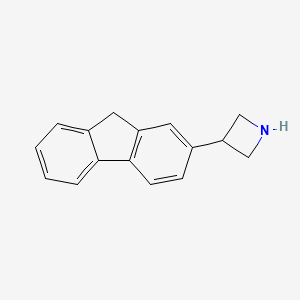
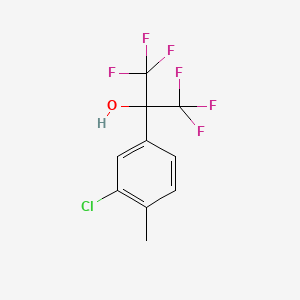
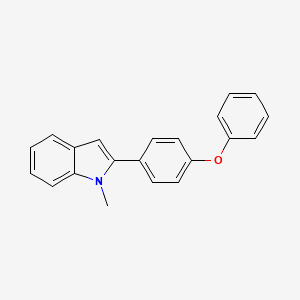
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
